methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride
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Overview
Description
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a hydrochloride salt form of methyl 3-[1-(aminomethyl)cyclopropyl]benzoate, which is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride typically involves the reaction of 3-(aminomethyl)cyclopropylamine with methyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines .
Scientific Research Applications
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride include:
- Methyl 3-(aminomethyl)benzoate
- Cyclopropylamine derivatives
- Benzoate esters
Uniqueness
What sets methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride apart from similar compounds is its unique cyclopropylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining its interactions with various biological systems, pharmacological properties, and implications for therapeutic applications.
Chemical Structure and Properties
This compound, with the chemical formula C11H14ClN2O2, incorporates a benzoate moiety that enhances its lipophilicity. This structural characteristic is significant as it influences the compound's interactions with biological targets and its overall pharmacokinetic profile .
Preliminary studies indicate that this compound may modulate neurotransmitter systems. Its binding affinity to specific receptors and enzymes is currently under investigation, which is crucial for understanding its therapeutic potential and side effects. The compound's interaction with various biological systems suggests it could play a role in drug development aimed at specific targets .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in neurological disorders.
- Enzyme Interaction : It shows promise in interacting with various enzymes, which could lead to modulation of biochemical pathways relevant to drug action.
- Antimicrobial Potential : Research indicates potential antimicrobial properties, making it a candidate for further studies in the development of new antibiotics .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 3-(1-(methylamino)cyclopropyl)benzoate hydrochloride | Contains a methylamino group | Potentially different receptor interactions | Methyl substitution may alter activity |
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol | Cyclopentane instead of cyclopropane | Different pharmacological profile | Cyclopentane may provide different steric effects |
Methyl 3-(aminomethyl)benzoate hydrochloride | Lacks cyclopropyl moiety | Distinct enzyme interactions | Absence of cyclopropyl affects reactivity |
This table illustrates how the structural features of this compound contribute to its distinct biological activities compared to similar compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, research has demonstrated its potential as an antimicrobial agent. In vitro testing revealed significant activity against various bacterial strains, indicating its possible application in treating infections caused by resistant bacteria .
Additionally, pharmacokinetic studies are underway to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Such studies are essential for establishing effective dosing regimens and understanding potential side effects .
Properties
IUPAC Name |
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)9-3-2-4-10(7-9)12(8-13)5-6-12;/h2-4,7H,5-6,8,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNNDJCTWMYSTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C2(CC2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.